molecular formula C16H15NO3S B14411161 2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide CAS No. 87504-85-6

2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide

Cat. No.: B14411161
CAS No.: 87504-85-6
M. Wt: 301.4 g/mol
InChI Key: YKERWCBXUQLYSO-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions. One common method includes the use of triethylamine as a base in dichloromethane at ambient temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a phenylprop-2-enamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may target enzymes involved in metabolic pathways, leading to the inhibition of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide is unique due to its specific structural features, including the combination of a benzenesulfonyl group with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

87504-85-6

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO3S/c1-13(16(18)17-14-8-4-2-5-9-14)12-21(19,20)15-10-6-3-7-11-15/h2-11H,1,12H2,(H,17,18)

InChI Key

YKERWCBXUQLYSO-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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